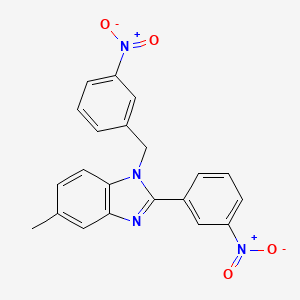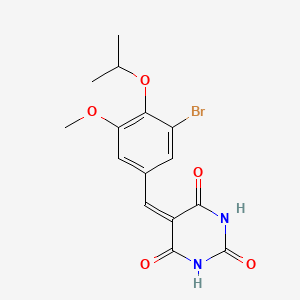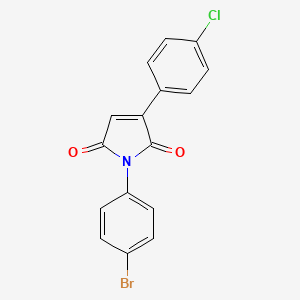
3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione is a synthetic compound that belongs to the class of N-phenylpyrrolidinones. It is commonly referred to as GSK-3 inhibitor due to its ability to inhibit glycogen synthase kinase-3 (GSK-3) activity. GSK-3 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, and differentiation. Inhibition of GSK-3 activity has been implicated in the treatment of various diseases, including diabetes, Alzheimer's disease, and cancer.
作用機序
The mechanism of action of 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione involves the inhibition of 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione activity. 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione plays a crucial role in the regulation of various cellular processes, including glycogen metabolism, cell proliferation, and differentiation. Inhibition of 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione activity has been shown to improve glucose homeostasis in diabetic patients, reduce amyloid-beta production in Alzheimer's disease, and inhibit tumor growth in cancer.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione are primarily related to its ability to inhibit 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione activity. Inhibition of 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione activity has been shown to improve glucose homeostasis in diabetic patients, reduce amyloid-beta production in Alzheimer's disease, and inhibit tumor growth in cancer. Additionally, 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione has been shown to exhibit anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
The advantages of using 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione in lab experiments include its potent inhibitory activity against 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione, which makes it a promising candidate for the treatment of various diseases. However, the limitations of using 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione in lab experiments include its potential toxicity and lack of selectivity for 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione inhibition.
将来の方向性
For the research on 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione include the development of more selective 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione inhibitors with reduced toxicity and improved pharmacokinetic properties. Additionally, the potential therapeutic applications of 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione in the treatment of other diseases, including neurodegenerative disorders and inflammatory diseases, should be further explored.
合成法
The synthesis of 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione involves the reaction of 2-ethoxybenzaldehyde with aniline in the presence of acetic acid to form 2-ethoxy-N-phenylbenzamide. This intermediate is then reacted with ethyl acetoacetate in the presence of sodium ethoxide to form 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione.
科学的研究の応用
3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against 3-anilino-1-(2-ethoxyphenyl)-2,5-pyrrolidinedione, which makes it a promising candidate for the treatment of various diseases, including diabetes, Alzheimer's disease, and cancer.
特性
IUPAC Name |
3-anilino-1-(2-ethoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-2-23-16-11-7-6-10-15(16)20-17(21)12-14(18(20)22)19-13-8-4-3-5-9-13/h3-11,14,19H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKUWJDHOWROOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)CC(C2=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(2,4-dichlorophenoxy)pentyl]amino}ethanol](/img/structure/B5035258.png)
![1-fluoro-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5035263.png)
![7-[(2,4-dichlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5035267.png)
![4-{[4-(2-phenoxyethoxy)phenyl]carbonothioyl}morpholine](/img/structure/B5035273.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5035286.png)
![1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5035302.png)
![2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B5035316.png)


![3-(benzylthio)-6-(6-methyl-2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5035332.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5035340.png)
![2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5035346.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5035354.png)
